molecular formula C8H15NO2 B14243229 Methyl butyl(ethenyl)carbamate CAS No. 188754-03-2

Methyl butyl(ethenyl)carbamate

Cat. No.: B14243229
CAS No.: 188754-03-2
M. Wt: 157.21 g/mol
InChI Key: ZZFMTJDOAOLGQX-UHFFFAOYSA-N
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Description

Methyl butyl(ethenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl butyl(ethenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of butylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. The reaction conditions typically include a temperature range of 0-5°C and an inert atmosphere to prevent side reactions .

Another method involves the use of carbon dioxide and butylamine in the presence of a catalyst such as cesium carbonate. This method offers mild reaction conditions and avoids over-alkylation of the carbamate .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental impact. The use of environmentally friendly catalysts and reagents is preferred to minimize waste and reduce the carbon footprint of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl butyl(ethenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl butyl(ethenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function . The compound’s ability to participate in hydrogen bonding and its conformational flexibility contribute to its effectiveness in binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl butyl(ethenyl)carbamate is unique due to its combination of methyl, butyl, and ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other carbamates may not be as effective .

Properties

CAS No.

188754-03-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl N-butyl-N-ethenylcarbamate

InChI

InChI=1S/C8H15NO2/c1-4-6-7-9(5-2)8(10)11-3/h5H,2,4,6-7H2,1,3H3

InChI Key

ZZFMTJDOAOLGQX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C=C)C(=O)OC

Origin of Product

United States

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